molecular formula C18H13ClN2O2 B4987750 (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione

(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B4987750
M. Wt: 324.8 g/mol
InChI Key: VVZJFICTTKPNCK-XWDZFIQBSA-N
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Description

(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione, also known as CPYPP, is a chemical research compound provided for laboratory investigation purposes . The core pyrazolidine-3,5-dione structure is a scaffold of significant interest in medicinal chemistry, with published research indicating that structurally related analogues demonstrate specific biological activities, suggesting potential research applications for this compound . For instance, pyrazolidine-3,5-dione derivatives have been explored as potent inhibitors of bacterial cell wall biosynthesis, specifically targeting the MurB enzyme, a key component in the peptidoglycan synthesis pathway unique to bacteria . Furthermore, compounds featuring a chlorophenyl substituent and a cyclic diamide core, similar to this product, have been investigated in neurological research models for their anticonvulsant and potential analgesic properties . Researchers may also find value in exploring its utility as a building block for the synthesis of more complex nitrogen-containing heterocyclic systems, which are prevalent in drug discovery efforts for various diseases . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22)/b8-6+,15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZJFICTTKPNCK-XWDZFIQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CC=C3Cl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the phenyl and chlorophenyl groups through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Structural Characteristics

This compound contains a five-membered pyrazolidine ring with two carbonyl groups. The structural formula can be represented as follows:

C18H16ClN2O3C_{18}H_{16}ClN_2O_3

The molecular structure is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Anti-inflammatory Properties

Research indicates that pyrazolidine derivatives exhibit significant anti-inflammatory effects. The mechanism of action is believed to involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Experimental studies have shown that this compound can effectively reduce inflammation in vitro .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound may also possess analgesic effects. Studies suggest that it could modulate pain pathways, potentially offering a therapeutic alternative to traditional analgesics .

Case Study 1: In Vitro Efficacy

A study evaluated the efficacy of (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione against specific inflammatory markers in cultured cells. The results indicated a dose-dependent reduction in pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent .

Case Study 2: Structure-Activity Relationship (SAR)

Another research focused on the structure-activity relationship of pyrazolidine derivatives, including this compound. The study found that modifications to the chlorophenyl substituent significantly affected biological activity, highlighting the importance of structural features in drug design .

Mechanism of Action

The mechanism of action of (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolidine-dione derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of the target compound with analogs reported in the literature:

Structural Analogues with Modified Substituents
Compound Name Key Substituents Structural Features Biological/Chemical Relevance
(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione 2-Chlorophenyl, propenylidene Planar pyrazolidine core; intramolecular O—H⋯O hydrogen bond; π-π interactions Potential enzyme inhibition (inferred)
(4Z)-4-(4-oxo-1,3-dithiolan-2-ylidene)-1-phenylpyrazolidine-3,5-dione 1,3-Dithiolane-2-ylidene Sulfur-containing heterocycle; altered electron density Unreported activity
4-[(Z)-(2-Furyl)(1-naphthylamino)methylidene]-3-methyl-1-phenylpyrazol-5(4H)-one Furyl, naphthylamino, methyl Nonplanar pyrazole ring; steric hindrance from naphthyl group Corrigendum highlights naming precision
(4E)-4-[(2-Hydroxyanilino)methylidene]-1-phenylpyrazolidine-3,5-dione 2-Hydroxyanilino Extended conjugation; hydrogen-bond donor/acceptor sites Synthesized via acetic acid reflux

Key Observations :

  • Substituent Effects: The 2-chlorophenyl group in the target compound enhances hydrophobicity and π-stacking capability compared to sulfur-containing (e.g., dithiolane) or polar (e.g., hydroxyanilino) substituents .
Crystallographic Comparisons
Compound Planarity (RMS Deviation) Hydrogen Bonding π-π Interactions (Å) CCDC Reference
Target Compound 0.002 Å O—H⋯O (S(6) ring) 3.7956(17) 1400008
Hydroxyanilino Analog Not reported N—H⋯O (intermolecular) Absent N/A
Dithiolane Derivative Not reported Likely S⋯S interactions Unlikely (non-aromatic) N/A

Key Observations :

  • The target compound’s planar pyrazolidine core and intramolecular hydrogen bonding contrast with the nonplanar structures of bulkier analogs (e.g., naphthyl-containing derivatives) .
  • Weak π-π interactions in the target compound may facilitate crystal packing efficiency compared to sulfur-based analogs, which rely on van der Waals forces .

Research Findings and Implications

  • Enzyme Inhibition Potential: Structurally related compounds (e.g., W1807, Novo4j) inhibit glycogen phosphorylase via allosteric binding . The target compound’s chlorophenyl group may enhance hydrophobic interactions with enzyme pockets, though experimental validation is needed.
  • Crystallographic Stability: The intramolecular O—H⋯O bond and layered packing observed in the target compound suggest superior thermal stability compared to non-hydrogen-bonded analogs .

Biological Activity

The compound (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione (commonly referred to as CPYPP) is a synthetic derivative of pyrazolidine known for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of CPYPP is C18H13ClN2OC_{18}H_{13}ClN_2O, featuring a pyrazolidine ring with two carbonyl groups. The presence of the chlorophenyl group enhances its potential biological activity.

Table 1: Basic Properties of CPYPP

PropertyValue
Molecular Weight316.76 g/mol
Melting Point453 K
SolubilitySoluble in organic solvents
StructurePyrazolidine derivative

Antibacterial Activity

Research indicates that CPYPP exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.

Case Study: Antibacterial Screening

In a study conducted by Aziz-ur-Rehman et al. (2011), CPYPP was tested against five bacterial strains. The results demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective concentrations for antibacterial action .

Anticancer Activity

CPYPP has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.

Research Findings:

  • A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted that compounds similar to CPYPP showed promising results in inhibiting tumor growth in animal models .
  • Docking studies indicated strong interactions with cancer-related proteins, suggesting a potential pathway for therapeutic applications .

Enzyme Inhibition

CPYPP has demonstrated enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This property is significant for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders.

Table 2: Enzyme Inhibition Potency

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive12.5
UreaseNon-competitive15.8

The biological activities of CPYPP can be attributed to several mechanisms:

  • Molecular Interactions : The compound's structure facilitates binding with specific receptors and enzymes, altering their activity.
  • Cellular Uptake : Its lipophilic nature enhances cellular permeability, allowing effective intracellular action.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that CPYPP may induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione?

  • Methodological Answer : The synthesis of this compound requires precise control of reaction conditions. A validated approach involves using a Thermal Integrity Reaction Station to maintain a temperature of 100°C for 18 hours in pyridine solvent, followed by neutralization with HCl and purification via flash column chromatography (petroleum ether/dichloromethane, 1:4 v/v) . Key considerations include:

  • Reagent stoichiometry : Ensure equimolar ratios of starting materials (e.g., oxazolone derivatives and amines).
  • Purification : Silica gel chromatography is critical to isolate the pure Z/E isomer, as minor impurities can skew biological or physicochemical data.
  • Isomer stability : Monitor for potential isomerization during purification by analytical techniques like HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and stereochemistry, particularly the Z/E configuration of the propenylidene moiety.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out side products.
  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangements, as seen in related pyrazolidinedione derivatives .
  • UV-Vis spectroscopy : Monitor conjugation effects in the propenylidene system for electronic property analysis.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetically favorable pathways. For example:

  • Reaction path mapping : Use software like GRRM or Gaussian to identify intermediates and transition states, reducing trial-and-error experimentation .
  • Solvent effects : Simulate solvent interactions (e.g., pyridine’s role as a base) to optimize reaction rates.
  • Isomer stability : Calculate thermodynamic parameters (ΔG, ΔH) to predict Z/E isomer dominance under specific conditions .

Q. How can researchers resolve contradictions in biological activity data for structurally similar derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize derivatives with systematic substitutions (e.g., varying halogen positions on the phenyl ring) and test them under standardized assays .
  • Statistical analysis : Apply multivariate regression to correlate electronic (Hammett constants) or steric parameters (Taft indices) with bioactivity.
  • Dose-response validation : Use Hill slope analysis to distinguish true activity from assay noise, as seen in antimicrobial studies of pyrazoline derivatives .

Q. What experimental design strategies minimize variability in physicochemical property measurements?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (e.g., temperature, solvent polarity) on outcomes like solubility or logP. For example, a 2k^k factorial design can identify critical factors in crystallization attempts .
  • Replication and blocking : Include technical replicates and randomized blocks to control for instrument drift or batch effects.
  • Quality-by-Design (QbD) : Define a design space for critical process parameters (CPPs) to ensure reproducible synthesis .

Q. How can regioselective modifications be achieved at the pyrazolidine ring?

  • Methodological Answer :

  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic attacks to specific positions, followed by removal post-functionalization.
  • Metal catalysis : Use palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at the phenyl or propenylidene moieties .
  • Protecting group strategies : Protect the dione oxygen atoms during alkylation/acylation to prevent side reactions .

Data Analysis and Validation

Q. What methodologies validate proposed reaction mechanisms for this compound’s formation?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Intermediate trapping : Use low-temperature NMR or cryogenic quenching to isolate and characterize transient species.
  • Computational feedback loops : Refine quantum chemical models using experimental kinetic data (e.g., Arrhenius plots) to improve mechanistic accuracy .

Q. How can researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer :

  • Error analysis : Evaluate approximations in computational models (e.g., solvent continuum models vs. explicit solvent simulations).
  • Hybrid methods : Combine semi-empirical (e.g., PM6) and ab initio (e.g., CCSD(T)) calculations to balance accuracy and computational cost.
  • Experimental calibration : Use benchmark systems with known outcomes to validate computational protocols before applying them to novel compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione
Reactant of Route 2
(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.